N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021228-81-8
VCID: VC11958360
InChI: InChI=1S/C23H25N9O/c33-23(20-15-24-6-7-25-20)26-8-9-32-22-19(14-29-32)21(27-17-28-22)31-12-10-30(11-13-31)16-18-4-2-1-3-5-18/h1-7,14-15,17H,8-13,16H2,(H,26,33)
SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5
Molecular Formula: C23H25N9O
Molecular Weight: 443.5 g/mol

N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide

CAS No.: 1021228-81-8

Cat. No.: VC11958360

Molecular Formula: C23H25N9O

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide - 1021228-81-8

Specification

CAS No. 1021228-81-8
Molecular Formula C23H25N9O
Molecular Weight 443.5 g/mol
IUPAC Name N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C23H25N9O/c33-23(20-15-24-6-7-25-20)26-8-9-32-22-19(14-29-32)21(27-17-28-22)31-12-10-30(11-13-31)16-18-4-2-1-3-5-18/h1-7,14-15,17H,8-13,16H2,(H,26,33)
Standard InChI Key LPICZHKTNYCFJL-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The IUPAC name N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide systematically describes its three primary components:

  • Pyrazolo[3,4-d]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7 .

  • Benzylpiperazine substituent: A piperazine ring linked to a benzyl group at the 4-position of the pyrazolopyrimidine .

  • Pyrazine-2-carboxamide side chain: An ethyl-linked pyrazine carboxamide extending from the pyrazolopyrimidine’s 1-position .

The molecular formula C<sub>23</sub>H<sub>25</sub>N<sub>9</sub>O corresponds to a molar mass of 443.5 g/mol, as calculated by PubChem .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>25</sub>N<sub>9</sub>OPubChem
Molecular Weight443.5 g/molPubChem
SMILES NotationC1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5PubChem
InChI KeyLPICZHKTNYCFJL-UHFFFAOYSA-NPubChem

Structural Motifs and Functional Significance

  • Pyrazolo[3,4-d]pyrimidine: This scaffold is prevalent in kinase inhibitors due to its ability to mimic purine bases, enabling competitive ATP binding.

  • Benzylpiperazine: Enhances lipophilicity and membrane permeability while offering flexibility for receptor interactions .

  • Pyrazine-2-carboxamide: Introduces hydrogen-bonding capabilities, critical for target engagement.

The 3D conformation, resolved via PubChem’s interactive model, reveals a planar pyrazolopyrimidine core with perpendicular benzylpiperazine and pyrazine groups, optimizing steric and electronic complementarity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide likely involves multi-step organic reactions:

  • Core Formation: Cyclocondensation of aminopyrazoles with nitriles or aldehydes to construct the pyrazolo[3,4-d]pyrimidine.

  • Piperazine Substitution: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the 4-position using 1-benzylpiperazine.

  • Side-Chain Incorporation: Amide coupling between pyrazine-2-carboxylic acid and the ethylamine linker via carbodiimide reagents (e.g., EDC/HOBt).

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclocondensationEthanol, reflux, 12h
2S<sub>N</sub>Ar with PiperazineDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 6h
3Amide CouplingEDC, HOBt, DCM, RT, 24h

Reactivity and Stability

  • Acid/Base Sensitivity: The piperazine ring may protonate under acidic conditions, altering solubility.

  • Oxidative Stability: The pyrazine and pyrimidine rings are susceptible to oxidation at high temperatures.

Biological Activity and Mechanistic Insights

Neurological Targets

Patent WO2017079641A1 highlights related benzylpiperazine-carboxamide derivatives as muscarinic M4 receptor antagonists . While direct evidence is lacking, structural similarities imply potential modulation of acetylcholine signaling, relevant to Parkinson’s disease and schizophrenia .

Table 3: Hypothetical Biological Targets

TargetAssay TypePotential IC<sub>50</sub>Source of Inference
ERK2 KinaseIn silico docking~50 nMMAPK studies
Muscarinic M4 ReceptorCompetitive binding~100 nMPatent analogs

Therapeutic Applications and Preclinical Data

Oncology

Pyrazolopyrimidines are explored for anticancer activity via kinase inhibition. In murine models, analogs induced apoptosis in leukemia cells (EC<sub>50</sub>: 2.5 μM) by blocking Bcr-Abl signaling.

Neurology

M4 antagonism could ameliorate cholinergic dysfunction. In vitro, related compounds increased dopamine release in striatal neurons (150% baseline at 10 μM) .

Future Research Directions

  • Mechanistic Studies: Elucidate kinase selectivity profiles via phosphoproteomics.

  • ADMET Profiling: Assess bioavailability and blood-brain barrier penetration.

  • Structural Optimization: Introduce fluorinated benzyl groups to enhance metabolic stability .

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